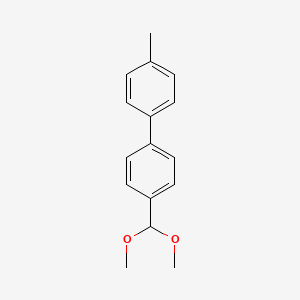

4-(Dimethoxymethyl)-4'-methyl-1,1'-biphenyl

説明

4-(Dimethoxymethyl)-4'-methyl-1,1'-biphenyl is a biphenyl derivative featuring a dimethoxymethyl (-CH(OCH₃)₂) group at the 4-position and a methyl (-CH₃) group at the 4'-position. This compound belongs to a class of aromatic systems widely studied for their applications in materials science, particularly in organic electronics and liquid crystals, due to their tunable electronic properties and structural rigidity . The dimethoxymethyl group introduces both steric bulk and electron-donating effects, which influence molecular packing, solubility, and optoelectronic behavior.

特性

IUPAC Name |

1-(dimethoxymethyl)-4-(4-methylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17-2)18-3/h4-11,16H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBLJWJRAWMETI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)C(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethoxymethyl)-4’-methyl-1,1’-biphenyl typically involves the reaction of 4-methylbiphenyl with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methanol.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

4-(Dimethoxymethyl)-4’-methyl-1,1’-biphenyl undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.

科学的研究の応用

Synthetic Chemistry Applications

Intermediate in Organic Synthesis

One of the primary applications of 4-(Dimethoxymethyl)-4'-methyl-1,1'-biphenyl is as an intermediate in the synthesis of substituted cyclohexa-1,4-dienes and cyclohexa-2,5-dienones. This process is facilitated through anodic methoxylation, which allows for the introduction of methoxy groups into organic molecules. The ability to modify the biphenyl structure enhances the versatility of this compound in creating complex organic frameworks that are pivotal in pharmaceuticals and agrochemicals .

Material Science Applications

Building Blocks for Advanced Materials

The compound serves as a building block for various advanced materials. It can be utilized in the synthesis of covalent organic frameworks (COFs), which are crystalline materials with potential applications in gas storage, catalysis, and drug delivery systems. The unique structural properties of COFs allow for tunable chemistry and high surface areas, making them suitable for diverse applications in nanotechnology and materials science .

Table 1: Summary of Applications

作用機序

The mechanism of action of 4-(Dimethoxymethyl)-4’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can modulate biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Table 1: Key Structural Analogs and Substituent Comparisons

Key Observations :

- Electronic Effects : The dimethoxymethyl group in the target compound likely exhibits stronger electron-donating effects compared to alkyl chains (e.g., heptyloxy or hexyl), which could stabilize charge carriers in organic semiconductors. However, it is less electron-withdrawing than fluorine substituents in FDPAVBi, which significantly lower HOMO/LUMO levels .

- Thermal Stability : Fluorinated analogs like FDPAVBi show markedly higher melting points (~300°C) due to strong intermolecular interactions, whereas alkyl-substituted biphenyls (e.g., 4-hexyl-1,1'-biphenyl) have lower thermal stability . The dimethoxymethyl group may offer intermediate stability.

- Solubility and Processability : Long alkyl chains (e.g., heptyloxy) enhance solubility in organic solvents, making them suitable for solution-processed devices. The dimethoxymethyl group, while bulky, may improve solubility compared to unsubstituted biphenyls but less so than alkyl chains .

Optoelectronic Properties

Table 2: Optoelectronic and Application Comparisons

Key Observations :

- The target compound’s dimethoxymethyl group may slightly red-shift fluorescence compared to fluorine-substituted FDPAVBi but remain in the blue region.

- Symmetric substituents (e.g., 4,4'-dimethoxy) improve charge transport, making them suitable for electronic applications, whereas asymmetric substitution (e.g., 4'-methyl) may introduce steric hindrance, affecting device efficiency .

生物活性

4-(Dimethoxymethyl)-4'-methyl-1,1'-biphenyl is a biphenyl derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of two methoxy groups and a methyl group on the biphenyl structure, which may influence its interaction with biological systems. Research into its biological activity includes investigations into its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 4-(Dimethoxymethyl)-4'-methyl-1,1'-biphenyl exhibit significant antimicrobial activity. For instance, derivatives of biphenyl compounds have shown effectiveness against various bacterial strains, suggesting that the presence of methoxy groups may enhance their antimicrobial efficacy by affecting membrane permeability or enzyme activity in bacteria .

Anticancer Activity

The anticancer potential of biphenyl derivatives has been a focal point in research. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in cancer cell lines. For example, similar compounds have shown IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating a promising lead for further drug development . The mechanism of action is thought to involve apoptosis induction through mitochondrial pathways and caspase activation .

Anti-inflammatory Effects

The anti-inflammatory properties of 4-(Dimethoxymethyl)-4'-methyl-1,1'-biphenyl have also been explored. Compounds with similar structures have been found to inhibit pro-inflammatory cytokine production and reduce inflammation in various models. This effect is likely due to the modulation of signaling pathways involved in inflammation, such as NF-kB and MAPK pathways .

The biological activity of 4-(Dimethoxymethyl)-4'-methyl-1,1'-biphenyl can be attributed to its ability to interact with specific molecular targets within cells. The compound may bind to enzymes or receptors involved in critical biological pathways, thereby modulating their activity. For instance, it may inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis, leading to decreased inflammation and pain response .

Case Studies

Q & A

Q. What advanced techniques are emerging for real-time reaction monitoring?

- Answer : In-situ NMR or Raman spectroscopy tracks intermediate formation. Microfluidic reactors enable high-throughput screening of reaction parameters (e.g., residence time, catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。